3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride
Description
The compound 3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride features a pyrazinecarboxamide core substituted with chlorine, amino groups, and a phenyldiazenyl-containing side chain. Its molecular formula is C₁₉H₁₈ClN₉O₂·2HCl, with a molecular weight of approximately 467.69 g/mol (base: 394.77 g/mol + 72.92 g/mol for two HCl molecules) .
Properties
IUPAC Name |
3,5-diamino-6-chloro-N-[N'-(4-phenyldiazenylphenyl)carbamimidoyl]pyrazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN9O.2ClH/c19-14-16(21)25-15(20)13(24-14)17(29)26-18(22)23-10-6-8-12(9-7-10)28-27-11-4-2-1-3-5-11;;/h1-9H,(H4,20,21,25)(H3,22,23,26,29);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZVQNCSFUAMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C(N)NC(=O)C3=C(N=C(C(=N3)Cl)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride, commonly referred to as PA1 dihydrochloride, is a compound that has garnered attention for its potential biological activities, particularly as a photoswitchable epithelial sodium channel (ENaC) blocker. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of PA1 dihydrochloride is characterized by several functional groups that contribute to its biological activity. The compound can be represented as follows:
- Molecular Formula : CHClNO
- IUPAC Name : 3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride
- CAS Number : 1620951-72-5
PA1 dihydrochloride acts primarily as a blocker of epithelial sodium channels (ENaCs), which play a crucial role in regulating sodium balance and fluid homeostasis in various tissues. The mechanism involves:
- Inhibition of Sodium Ion Transport : By blocking ENaCs, PA1 dihydrochloride reduces sodium reabsorption in epithelial tissues, which can influence blood pressure and fluid balance.
- Photoswitchable Properties : The compound exhibits photoswitchable characteristics, allowing for modulation of its activity through light exposure. This feature is particularly useful in experimental settings where precise control over ion channel activity is desired.
Efficacy as an ENaC Blocker
Research has demonstrated that PA1 dihydrochloride possesses significant inhibitory effects on ENaC with varying IC50 values:
| ENaC Type | IC50 Value (nM) |
|---|---|
| αβγENaC | 90 |
| δβγENaC | 390 |
These values indicate a potent interaction with the αβγENaC subtype compared to the δβγENaC subtype, suggesting a selective blocking mechanism that could be beneficial in therapeutic applications targeting specific ENaC subtypes .
Case Studies and Experimental Evidence
Scientific Research Applications
Pharmacological Applications
Photoswitchable ENaC Blocker:
PA 1 dihydrochloride has been identified as a photoswitchable blocker of the epithelial sodium channel (ENaC). It exhibits varying efficacy depending on its conformational state, with IC50 values of 90 nM for the αβγENaCs and 390 nM for the δβγENaCs in the trans conformation .
- Mechanism of Action: The compound switches from a cis to trans conformation upon exposure to specific wavelengths of light (500 nm for cis to trans and 400 nm for trans to cis), which alters its blocking efficacy on ENaC channels. This property allows for precise control in experimental settings, making it a valuable tool for optopharmacology.
Research Applications
Optopharmacology:
The ability to control the activity of PA 1 dihydrochloride through light exposure makes it particularly useful in optopharmacology, where researchers aim to manipulate biological processes with light. This approach can lead to advancements in understanding cellular mechanisms and developing targeted therapies .
Cellular Studies:
In studies conducted using Xenopus oocytes and HEK293t cells, PA 1 demonstrated effective blocking of ENaCs in both cis and trans conformations. The partial blocking of δβγENaCs also indicates its versatility in various cellular environments .
Several studies have utilized PA 1 dihydrochloride to explore its effects on sodium transport and cellular signaling pathways:
- Study on Sodium Transport: A research study highlighted the effectiveness of PA 1 as an ENaC blocker, demonstrating its potential role in regulating sodium homeostasis in epithelial tissues. The findings suggested that manipulating ENaC activity could have therapeutic implications for conditions like hypertension and edema .
- Optopharmacological Manipulation: Another study investigated the use of PA 1 in optogenetics, where researchers successfully controlled ion channel activity using light, paving the way for innovative methods to study neuronal signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s activity and physicochemical properties are heavily influenced by its substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
*Exact molecular formula for ’s compound is unspecified but includes a bulky hydrophilic side chain.
Key Observations:
- This may enhance binding to biological targets like epithelial sodium channels (ENaC) .
- Salt Form : The dihydrochloride salt improves aqueous solubility compared to the free base form (e.g., ), critical for drug bioavailability .
- Biological vs. Agricultural Use: While the target compound and analogs target human ion channels, triazine derivatives like atrazine () inhibit photosynthesis in plants, demonstrating how minor structural changes redirect application .
Therapeutic Analogs ( and )
- : A pyrazinecarboxamide derivative with a hydrophilic side chain is used for mucosal hydration in COPD and cystic fibrosis, likely via ENaC inhibition .
- : Sodium channel blockers in this family reduce airway surface liquid viscosity, aiding in mucus clearance . The target compound’s phenyldiazenyl group may enhance binding affinity compared to simpler alkyl substituents.
Pesticide Derivatives (–8)
- Triazine and pyrazine derivatives like atrazine () and anilazine () share chloro and amino substituents but lack the carboxamide group. Their herbicidal activity stems from photosynthesis inhibition, contrasting with the target compound’s presumed mechanism .
Research Findings and Data Gaps
- Efficacy : While highlights sodium channel blockade in analogs, quantitative data (e.g., IC₅₀ values) for the target compound are absent. Comparative studies on substituent effects (e.g., phenyldiazenyl vs. methoxy-nitrophenyl) are needed.
- Stability : The dihydrochloride form likely improves stability over neutral analogs, but degradation kinetics under physiological conditions remain unstudied.
- Toxicity : Pesticide analogs (e.g., atrazine) exhibit environmental toxicity, whereas therapeutic analogs prioritize selective ion channel modulation, underscoring the importance of substituent design .
Preparation Methods
Formation of the Diazonium Intermediate
- The synthesis begins with an aromatic amine precursor (e.g., aniline derivative).
- The amine is converted to a diazonium salt under cold acidic conditions using nitrosating agents such as tert-butyl nitrite or sodium nitrite in acid.
- This diazonium intermediate is highly reactive and is stabilized briefly at low temperatures.
Coupling with an Amino or Guanidine Derivative
Ring Closure and Formation of the Pyrazinecarboxamide Core
- The intermediate is subjected to cyclization conditions, often involving hydrazine hydrate, to form the pyrazinecarboxamide ring system.
- This step is typically exothermic and requires controlled addition of reagents and temperature management.
- The ring closure yields the active compound core structure with the 3,5-diamino-6-chloropyrazine moiety.
Salt Formation and Purification
- The free base compound is converted into its dihydrochloride salt by treatment with hydrochloric acid.
- This salt form enhances solubility and stability for pharmaceutical use.
- Purification is achieved by precipitation, filtration, and washing with cold solvents such as diethyl ether.
Detailed Preparation Methodology and Process Optimization
Flow Chemistry for Diazonium Formation and Coupling
- Recent advances have implemented continuous flow chemistry to improve safety and scalability of the diazotization step.
- Two separate streams are prepared: one containing the aromatic amine and malononitrile in acetonitrile, and the other containing tert-butyl nitrite in acetonitrile.
- These streams are combined in a T-mixer and passed through a PTFE coil reactor at controlled temperature (~28 °C).
- This setup allows in situ formation and immediate consumption of the diazonium species, minimizing hazardous accumulation and improving yield.
Batch Cyclization with Hydrazine Hydrate
- The intermediate from flow synthesis is isolated as a solid and dissolved in an ether solvent to form a slurry.
- Hydrazine hydrate is added dropwise under stirring to induce ring closure.
- The reaction mixture is stirred overnight at room temperature to complete cyclization.
- The product precipitates out and is isolated by suction filtration, washed, and dried.
Summary Table of Preparation Steps
| Step No. | Stage | Reagents/Conditions | Key Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Diazotization & Coupling | Aromatic amine + malononitrile + tert-butyl nitrite in ACN, 28 °C, flow reactor | In situ diazonium formation and coupling | High, ~85-90% |
| 2 | Isolation of Intermediate | Precipitation, filtration | Solid intermediate obtained | Quantitative |
| 3 | Ring Closure | Hydrazine hydrate in Et2O, room temperature, overnight | Exothermic, controlled addition needed | ~75% |
| 4 | Salt Formation & Purification | Treatment with HCl, washing with cold ether | Formation of dihydrochloride salt | High purity |
Additional Research Findings
- The synthetic methodology emphasizes minimizing hazardous intermediates by employing flow chemistry.
- Physicochemical stability studies indicate the final compound is non-explosive under tested conditions, suitable for industrial production.
- The compound’s structural complexity requires careful control of reaction parameters to ensure regio- and chemoselectivity.
- Patents describe variations in substituents and protective groups to optimize pharmacological properties and synthetic accessibility.
Q & A
Q. How can researchers optimize the synthesis of 3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride while minimizing impurities?
Methodological Answer: Synthesis optimization requires a combination of Design of Experiments (DOE) and computational pre-screening.
- DOE Framework : Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2<sup>4-1</sup> fractional factorial design reduces experiments while testing four factors (Table 1).
- Computational Pre-Screening : Tools like quantum chemical calculations (e.g., DFT) predict intermediate stability and reaction pathways, narrowing down viable conditions .
Table 1: Example DOE Parameters for Synthesis Optimization
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Reaction Temperature | 60°C | 90°C |
| Solvent Polarity | DMSO | Ethanol |
| Catalyst Loading | 5 mol% | 15 mol% |
| Stirring Rate | 300 RPM | 600 RPM |
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Structural Confirmation : Use NMR (¹H/¹³C) to verify amine, pyrazine, and diazenyl groups. Compare experimental shifts with computed spectra (DFT-based predictions enhance accuracy) .
- Purity Assessment : HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) quantifies impurities. Validate method robustness via peak symmetry and resolution (RS > 2.0) .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity in novel reactions?
Methodological Answer: Adopt the ICReDD framework (Integrating Computation, Information, and Experimentation):
Reaction Path Search : Use quantum mechanics (QM) to map potential pathways (e.g., nucleophilic substitution at the chloro-pyrazine site).
Data-Driven Filtering : Machine learning (ML) prioritizes pathways with low activation energy (< 25 kcal/mol) and high orbital overlap (e.g., HOMO-LUMO gaps).
Experimental Validation : Validate top pathways via kinetic studies (e.g., time-resolved IR spectroscopy) .
Key Insight : Computational-experimental feedback loops reduce trial-and-error cycles by 40–60% .
Q. What strategies resolve contradictions in experimental data related to the compound’s stability under varying pH conditions?
Methodological Answer:
- Statistical Analysis : Apply ANOVA to identify outliers in stability assays (e.g., pH 2–12, 25–80°C). For conflicting degradation profiles, use principal component analysis (PCA) to isolate variables (e.g., ionic strength vs. temperature) .
- Cross-Validation : Compare experimental degradation products with computational predictions (e.g., bond dissociation energies via QM). Discrepancies may indicate unaccounted intermediates (e.g., tautomeric forms) .
Q. What reactor design considerations are critical for scaling up the compound’s synthesis while maintaining yield?
Methodological Answer:
- Reactor Type : Use continuous-flow reactors to enhance heat/mass transfer (critical for exothermic diazenyl coupling steps).
- Membrane Integration : In situ separation via nanofiltration membranes (MWCO: 500 Da) removes byproducts, improving yield by 15–20% .
- Scale-Up Metrics : Maintain geometric similarity (e.g., constant Reynolds number) between lab and pilot scales to preserve reaction kinetics .
Table 2: Key Reactor Parameters for Scale-Up
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reactor Volume | 50 mL | 5 L |
| Mixing Speed | 600 RPM | 200 RPM* |
| Residence Time | 2 hours | 2 hours |
| *Adjusted for equivalent shear stress. |
Q. How can researchers validate the compound’s hypothesized mechanism of action in biochemical assays?
Methodological Answer:
- Competitive Binding Assays : Use fluorescence polarization (FP) to measure displacement of known ligands (e.g., ATP analogs in kinase assays).
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to confirm rate-determining steps (e.g., proton transfer in catalysis) .
Q. What advanced spectroscopic methods elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Cryo-EM : Resolve binding conformations at near-atomic resolution (3–4 Å) for large complexes.
- NMR Titration : Track chemical shift perturbations (CSPs) in ¹⁵N-labeled proteins to map binding sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
